1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one 1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one
Brand Name: Vulcanchem
CAS No.: 105931-88-2
VCID: VC0012407
InChI: InChI=1S/C24H22N2O2/c1-18(27)26-22-15-9-8-14-21(22)25(17-19-10-4-2-5-11-19)24(28)16-23(26)20-12-6-3-7-13-20/h2-15,23H,16-17H2,1H3
SMILES: CC(=O)N1C(CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H22N2O2
Molecular Weight: 370.4 g/mol

1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one

CAS No.: 105931-88-2

Main Products

VCID: VC0012407

Molecular Formula: C24H22N2O2

Molecular Weight: 370.4 g/mol

1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one - 105931-88-2

CAS No. 105931-88-2
Product Name 1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one
Molecular Formula C24H22N2O2
Molecular Weight 370.4 g/mol
IUPAC Name 5-acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one
Standard InChI InChI=1S/C24H22N2O2/c1-18(27)26-22-15-9-8-14-21(22)25(17-19-10-4-2-5-11-19)24(28)16-23(26)20-12-6-3-7-13-20/h2-15,23H,16-17H2,1H3
Standard InChIKey ZNNXJHMWQNPUBZ-UHFFFAOYSA-N
SMILES CC(=O)N1C(CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(=O)N1C(CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4
Synonyms 1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one
PubChem Compound 3064878
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator